
Spectroscopic data for cis-2-Heptene (NMR, IR,
MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-2-Heptene

Cat. No.: B123394 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of cis-2-Heptene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for cis-2-Heptene. It is intended for

researchers, scientists, and drug development professionals, offering detailed spectroscopic

information, experimental protocols, and data visualizations to support the identification and

characterization of this compound.

Spectroscopic Data
The following sections present the key spectroscopic data for cis-2-Heptene in a structured

tabular format for clarity and ease of comparison.

¹H NMR Data
The proton NMR spectrum of cis-2-Heptene exhibits characteristic signals for its vinylic and

aliphatic protons. The data presented here is predicted and compiled from spectroscopic

databases.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 0.90 t 7.3

H2 1.28 m

H3 1.28 m

H4 2.05 m

H5 5.34 m

H6 5.39 m

H7 1.60 d 6.8

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the seven distinct carbon environments

in cis-2-Heptene. The chemical shifts are referenced to tetramethylsilane (TMS).

Carbon Assignment Chemical Shift (δ, ppm)

C1 13.9

C2 22.8

C3 31.7

C4 29.5

C5 123.5

C6 130.8

C7 12.5

Infrared (IR) Spectroscopy Data
The IR spectrum of cis-2-Heptene displays characteristic absorption bands corresponding to

its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode

~3020 =C-H stretch (vinylic)

2960-2850 C-H stretch (aliphatic)

~1655 C=C stretch (cis-alkene)

~1465 C-H bend (aliphatic)

~700 =C-H bend (cis, out-of-plane)

Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of cis-2-Heptene shows a molecular ion peak and

characteristic fragmentation patterns.

m/z Relative Abundance (%) Proposed Fragment

98 25 [M]⁺ (Molecular Ion)

83 15 [M - CH₃]⁺

69 40 [M - C₂H₅]⁺

55 100 [C₄H₇]⁺

41 85 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: A small amount of neat cis-2-Heptene (a volatile liquid) is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 1-5%

(v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
Sample Preparation: A drop of neat cis-2-Heptene is placed directly onto the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be

prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Accessory: ATR or transmission cell.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal or salt plates is

recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Due to its volatility, cis-2-Heptene can be introduced directly into the

mass spectrometer via a heated inlet system or, more commonly, through a gas chromatograph

(GC) for separation prior to mass analysis.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization Energy: 70 eV.

Mass Range: m/z 35-200.

Inlet Temperature: 150-200 °C.

Source Temperature: 200-230 °C.

Visualizations
The following diagrams, generated using the DOT language, illustrate key spectroscopic

relationships and experimental workflows.
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Mass Spectrometry Fragmentation Pathway of cis-2-Heptene

[C₇H₁₄]⁺˙
m/z = 98

[C₆H₁₁]⁺
m/z = 83

- •CH₃

[C₅H₉]⁺
m/z = 69

- •C₂H₅

[C₄H₇]⁺
m/z = 55

- C₂H₄ - CH₂

[C₃H₅]⁺
m/z = 41

- CH₂
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General Spectroscopic Analysis Workflow

Sample (cis-2-Heptene)

Prepare NMR Sample
(dissolve in CDCl₃)

Prepare IR Sample
(neat liquid)

Prepare MS Sample
(inject into GC)

Acquire NMR Data
(¹H and ¹³C)

Acquire IR Data
(FT-IR)

Acquire MS Data
(EI-MS)

Process NMR Data
(FT, phase, baseline)

Process IR Data
(background subtraction)

Process MS Data
(library search)

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic data for cis-2-Heptene (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123394#spectroscopic-data-for-cis-2-heptene-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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